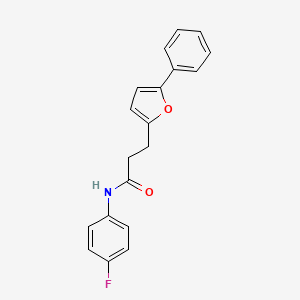![molecular formula C23H28N6 B11041654 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11041654.png)
6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, which is known for its stability and versatility in chemical reactions. The presence of both piperidine and benzyl groups adds to its chemical diversity, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine under basic conditions.
Introduction of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction, where the piperidine ring is attached to the triazine core.
Benzylation: The benzyl group is then added through a reductive amination reaction, where benzyl chloride reacts with the piperidine derivative in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated form.
Substitution: The benzyl and piperidine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its stable triazine core makes it an ideal candidate for creating polymers and other advanced materials.
Biology
Biologically, the compound may be explored for its interactions with biological macromolecules. Its structure suggests potential binding affinity with proteins and nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, researchers are investigating its potential as a therapeutic agent. The compound’s unique structure could enable it to interact with specific biological targets, offering new avenues for treating diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced durability or reactivity. Its versatility in chemical reactions makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperidine and benzyl groups may facilitate binding to these targets, while the triazine core provides stability. This interaction can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
- 6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
Compared to similar compounds, 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine stands out due to the presence of the methyl group on the phenyl ring. This subtle difference can significantly impact its chemical reactivity and biological activity, making it a unique compound with distinct properties.
Properties
Molecular Formula |
C23H28N6 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
6-[(4-benzylpiperidin-1-yl)methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H28N6/c1-17-7-9-20(10-8-17)25-23-27-21(26-22(24)28-23)16-29-13-11-19(12-14-29)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H3,24,25,26,27,28) |
InChI Key |
YLFQRIAJDAGQSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-ethoxypropyl)-3-(4-methoxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11041574.png)
![4,6-dimethyl-3-(1H-pyrrol-1-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11041583.png)
![N-[(1-Ethylpyrrolidin-2-YL)methyl]but-2-ynamide](/img/structure/B11041585.png)
![Methyl 3-{[(2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B11041591.png)
![(1Z)-1-[2-(dimethylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041597.png)

![2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11041611.png)
![(1Z)-1-[(4-methoxyphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041612.png)

![4,4,8-Trimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11041648.png)
![N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]methanesulfonamide](/img/structure/B11041656.png)
![N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11041658.png)
![2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B11041663.png)
![(2Z)-4-(4-ethoxyphenyl)-2-hydroxy-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]but-2-enamide](/img/structure/B11041670.png)
